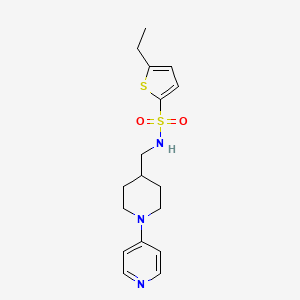

5-ethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

The compound 5-ethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide features a thiophene ring substituted with an ethyl group at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is connected via a methylene bridge to a piperidine ring, which is further substituted at the 1-position with a pyridin-4-yl group.

Properties

IUPAC Name |

5-ethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S2/c1-2-16-3-4-17(23-16)24(21,22)19-13-14-7-11-20(12-8-14)15-5-9-18-10-6-15/h3-6,9-10,14,19H,2,7-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXRPBHNJFILJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation followed by amination. The piperidine and pyridine rings are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. Researchers utilize it to create derivatives that may possess enhanced properties or novel functionalities .

Synthetic Routes

The synthesis typically involves multi-step organic reactions. Initial steps often include sulfonation to introduce the sulfonamide group, followed by the introduction of the piperidine and pyridine rings through nucleophilic substitution reactions. Optimizing reaction conditions such as temperature and pressure can improve yield and purity in industrial settings .

Biological Research

Biological Interaction Studies

5-ethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is investigated for its interactions with biological molecules. It may bind to specific enzymes or receptors, altering their activity and leading to significant biological responses. These studies are crucial for understanding potential therapeutic applications .

Pharmacological Properties

The compound is being explored for its pharmacological properties, including antimicrobial activity. For instance, similar compounds have shown efficacy against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that derivatives of this compound could be developed as new antimicrobial agents .

Medicinal Applications

Drug Development Potential

Due to its complex structure and biological activity, this compound is a candidate for drug development. Its unique combination of functional groups may confer specific therapeutic effects, making it suitable for treating various diseases .

Case Studies

Recent studies have evaluated the compound's efficacy in preclinical models, demonstrating promising results in reducing tumor growth in specific cancer cell lines compared to standard treatments like methotrexate. This positions it as a potential lead compound for further drug development efforts .

Industrial Applications

Material Development

In industrial contexts, this compound may be utilized in developing new materials or as a catalyst in chemical reactions. Its ability to facilitate certain chemical transformations can enhance production efficiency and product quality in various applications .

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiophene vs. Quinoline or Tetrahydronaphthalen

- Its smaller size compared to polycyclic systems may improve solubility.

- Compound 17 (Quinolinesulfonamide): Features a quinoline core, a larger, planar heteroaromatic system with extended conjugation, likely reducing solubility but increasing binding affinity to flat hydrophobic pockets .

- Tetrahydronaphthalen Derivatives : highlights a bicyclic tetrahydronaphthalen core, which introduces steric bulk and conformational rigidity, possibly limiting membrane permeability but stabilizing target binding .

Functional Group Comparison: Sulfonamide vs. Amide

- Target Compound : The sulfonamide group (–SO₂–NH–) is highly polar and acidic (pKa ~10–11), favoring hydrogen bonding with basic residues in target proteins.

- Fentanyl Analogs () : These compounds (e.g., 4'-methyl acetyl fentanyl) utilize amide (–CO–NH–) linkers, which are less acidic (pKa ~15–20) and may enhance blood-brain barrier penetration due to increased lipophilicity .

Substituent Effects

Piperidine Substitutions

- Target Compound : The pyridin-4-yl group on piperidine introduces a basic nitrogen (pKa ~6.5), enabling hydrogen bonding and cation-π interactions. This contrasts with phenyl or phenethyl groups in fentanyl analogs (e.g., β-methyl fentanyl), which rely on hydrophobic or van der Waals interactions .

- Compound 17: Substituted with a propan-2-yl phenoxy ethyl group, this bulky substituent may hinder rotational freedom but improve selectivity for sterically demanding binding sites .

Aromatic Ring Modifications

- Ethyl on Thiophene : The ethyl group in the target compound increases lipophilicity (logP ~3–4 estimated), balancing solubility and membrane permeability.

- Fluorophenyl in Fentanyl Analogs : Ortho-fluorobutyryl fentanyl () uses a fluorophenyl group, enhancing electronegativity and metabolic stability via reduced cytochrome P450 oxidation .

Data Table: Structural and Functional Comparison

Biological Activity

5-ethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a sulfonamide group, and both piperidine and pyridine rings, which contribute to its unique chemical properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The IUPAC name of the compound is 5-ethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide. Its molecular formula is , with a molecular weight of 363.51 g/mol. The structure includes:

- Thiophene ring : Contributes to the compound's aromatic properties.

- Sulfonamide group : Known for its biological activity, particularly in antimicrobial and antitumor applications.

- Piperidine and pyridine rings : Enhance the compound's ability to interact with biological targets.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The sulfonamide moiety is known to inhibit various enzymes, while the piperidine and pyridine components may enhance binding affinity to biological targets. Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are traditionally known for their antibacterial effects, particularly against gram-positive bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 5-Ethyl Compound | TBD | TBD |

| Sulfanilamide | 0.25 | Staphylococcus aureus |

| Trimethoprim | 0.5 | Escherichia coli |

Inhibitory Effects on Kinases

In vitro studies have shown that related thiophene sulfonamides can inhibit c-Jun N-terminal kinases (JNKs), which are implicated in various inflammatory and neurodegenerative diseases. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine or pyridine rings can enhance inhibitory potency.

Case Studies

- JNK Inhibition : A study identified a thiophene sulfonamide as a potent JNK inhibitor, demonstrating protective effects against neuronal cell death in models of ischemia and neurodegeneration .

- CDK Inhibition : Another study found that thiophene sulfonamides, including derivatives similar to the target compound, exhibited moderate inhibition of CDK5, suggesting potential applications in cancer therapy .

- Antibacterial Properties : A comparative study showed that thiophene derivatives had varying degrees of antibacterial activity against common pathogens, with some exhibiting MIC values as low as 0.22 µg/mL .

Q & A

Q. What are the key synthetic strategies for preparing 5-ethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?

The synthesis typically involves:

- Step 1: Formation of the thiophene-2-sulfonyl chloride intermediate (e.g., via chlorosulfonation of 5-ethylthiophene using ClSO3H or POCl3) .

- Step 2: Coupling with the piperidine-piperidin-4-yl)methyl amine derivative under basic conditions (e.g., K2CO3 in acetone or DMF) to form the sulfonamide bond .

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Key reagents include sulfonyl chlorides, piperidine derivatives, and coupling bases. Yield optimization often requires inert atmosphere (N2/Ar) and controlled temperature (0–25°C) .

Q. How is structural integrity confirmed for this compound?

- NMR (1H/13C): Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–2.7 ppm for CH2), thiophene protons (δ ~6.8–7.5 ppm), and pyridine/piperidine moieties (δ ~7.2–8.5 ppm for pyridine; δ ~2.0–3.5 ppm for piperidine) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of SO2 or ethyl groups) .

- Elemental Analysis: Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What are the preliminary biological targets for this compound?

Based on structural analogs:

- Enzyme inhibition: Potential kinase or protease targets due to sulfonamide’s affinity for catalytic sites .

- Antimicrobial activity: Thiophene sulfonamides often disrupt bacterial membrane synthesis (e.g., dihydropteroate synthase) .

- Cellular assays: Start with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can contradictory solubility data be resolved during formulation studies?

- Issue: Discrepancies in aqueous solubility (e.g., pH-dependent vs. co-solvent methods).

- Methodology:

- pH-solubility profiling: Test solubility across pH 1–8 (simulated gastric/intestinal fluids) .

- Co-solvent screening: Use PEG-400, DMSO, or cyclodextrin complexes to enhance bioavailability .

- Solid dispersion: Employ spray drying with polymers (HPMC or PVP) to stabilize amorphous forms .

Q. What strategies optimize the coupling reaction yield between thiophene sulfonyl chloride and the piperidine derivative?

- Reagent optimization: Replace K2CO3 with Et3N for milder conditions, reducing side reactions .

- Solvent screening: Test polar aprotic solvents (DMF > acetone) to enhance nucleophilicity of the amine .

- Temperature control: Conduct reactions at 0°C to minimize sulfonamide hydrolysis .

- Catalytic additives: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

Q. How can structural analogs guide SAR studies for improved bioactivity?

-

Core modifications: Compare with thienopyrimidine derivatives (e.g., 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide), which show enhanced kinase inhibition .

-

Substitution effects:

- Pyridine vs. pyrimidine: Pyridine at the piperidine N-position improves blood-brain barrier penetration .

- Ethyl group: Bulkier substituents (e.g., isopropyl) may reduce metabolic clearance .

-

Table: Activity comparison of analogs (hypothetical data):

Substituent IC50 (Kinase X) LogP Ethyl (target compound) 12 nM 2.1 Isopropyl 8 nM 2.8 Hydrogen 45 nM 1.3

Q. How to address discrepancies in NMR assignments for piperidine conformers?

- Dynamic NMR: Analyze variable-temperature 1H NMR (e.g., –60°C to 25°C) to resolve axial/equatorial proton splitting .

- DFT calculations: Use Gaussian or ORCA to predict chemical shifts for chair vs. boat conformations .

- NOESY/ROESY: Identify spatial proximity between piperidine protons and aromatic groups to confirm dominant conformers .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

- By-product formation: Monitor intermediates via TLC/HPLC to detect sulfonic acid impurities .

- Exothermic reactions: Use jacketed reactors with controlled cooling during sulfonyl chloride formation .

- Purification bottlenecks: Switch from column chromatography to recrystallization (ethanol/water) for industrial-scale purity .

Methodological Guidance

- Data contradiction analysis: Cross-validate results using orthogonal techniques (e.g., LC-MS + NMR for purity) .

- Multi-step synthesis: Protect amine groups (e.g., Boc) during sulfonylation to prevent undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.